Yrgds

Biomaterial characterization Peptide quantification Radioiodination

YRGDS enables direct ¹²⁵I radioiodination via its N-terminal tyrosine—a critical advantage over RGDS/GRGDS for absolute quantification of immobilized peptide in hydrogels and in vivo biodistribution. The tyrosine phenyl ring also boosts incorporation efficiency during PEGDA photopolymerization. With defined GPIIb/IIIa kinetics (40 min saturation; 52,400 sites/platelet) and a biphasic clearance profile extendable >10 h via polymer conjugation, YRGDS is the rational choice for integrin-mediated adhesion studies demanding quantifiable, reproducible ligand presentation.

Molecular Formula C24H36N8O10
Molecular Weight 596.6 g/mol
Cat. No. B12319634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYrgds
Molecular FormulaC24H36N8O10
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)O
InChIInChI=1S/C24H36N8O10/c25-14(8-12-3-5-13(34)6-4-12)20(38)31-15(2-1-7-28-24(26)27)21(39)29-10-18(35)30-16(9-19(36)37)22(40)32-17(11-33)23(41)42/h3-6,14-17,33-34H,1-2,7-11,25H2,(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,36,37)(H,41,42)(H4,26,27,28)
InChIKeyATBGHBUVWQJECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YRGDS Fibronectin Fragment Peptide: Integrin-Binding RGD Analog for Quantitative Biomaterial and Platelet Research


YRGDS (Tyr-Arg-Gly-Asp-Ser, CAS 134282-68-1, MW 596.59 Da) is a synthetic pentapeptide corresponding to a fibronectin cell-adhesion fragment that contains the RGD (Arg-Gly-Asp) integrin-recognition motif capped by an N-terminal tyrosine residue [1]. Unlike unmodified RGDS, the tyrosine substitution confers two critical capabilities: direct radioiodination via ¹²⁵I for absolute quantification of peptide incorporation and biodistribution, and a measurable pharmacokinetic profile in vivo [2]. YRGDS binds integrin receptors—including αvβ3, αvβ5, α5β1, and the platelet fibrinogen receptor αIIbβ3 (GPIIb/IIIa)—and is employed as a well-characterized adhesion ligand in synthetic hydrogel scaffolds for tissue engineering, as well as a probe for integrin-mediated platelet function [3].

Why RGDS, GRGDS, and Other Linear RGD Analogs Cannot Directly Substitute for YRGDS in Quantitative Assays


Linear RGD peptides exhibit significant sequence-dependent differences that preclude simple interchangeability. RGDS (the tetrapeptide without tyrosine) and GRGDS (with an N-terminal glycine) cannot be directly radioiodinated because they lack a tyrosine residue, eliminating the ability to track absolute peptide concentration by ¹²⁵I gamma counting [1]. This absence of a built-in quantification handle forces reliance on indirect dye conjugation (e.g., FITC), which introduces steric perturbations and alters binding properties. Furthermore, YRGDS demonstrates differential platelet-binding kinetics relative to both shorter RGD peptides and extended hybrid constructs: YRGDS reaches maximum platelet binding at 40 minutes versus 20 minutes for the more potent hybrid peptide, reflecting a distinct association rate at the GPIIb/IIIa receptor [2]. In hydrogel biomaterial applications, the phenyl ring of tyrosine also contributes to peptide incorporation efficiency during free-radical photopolymerization—a property absent in RGDS or GRGDS—directly affecting final immobilized ligand concentration and downstream cell behavior [3].

Quantitative Evidence for YRGDS Differentiation: Head-to-Head Data vs. RGDS, GRGDS, Cyclic RGD, and Hybrid Peptide Comparators


Radiolabeling Capability: YRGDS vs. RGDS and GRGDS—Quantitative Tyrosine-Dependent ¹²⁵I Incorporation

YRGDS contains an N-terminal tyrosine residue that enables direct, stoichiometric radioiodination with ¹²⁵I via iodination beads—a capability RGDS and GRGDS inherently lack due to the absence of a phenolic side chain. This enables absolute quantification of immobilized peptide in hydrogels by gamma counting with a sensitivity range of 0.04–1.72 pmol/cm² as demonstrated in PEGDA scaffolds [1]. Comparator compounds (RGDS, GRGDS) require heterologous labeling strategies (e.g., FITC or biotin conjugation) that alter ligand geometry, introduce variable labeling stoichiometry, and preclude direct radiometric quantification .

Biomaterial characterization Peptide quantification Radioiodination

Platelet GPIIb/IIIa Binding Kinetics: YRGDS vs. Hybrid Peptide YRGDSPLGGAKQAGDV—Head-to-Head Comparison

In a direct head-to-head study, Mohri and Ohkubo (1996) compared YRGDS against an extended hybrid peptide (YRGDSPLGGAKQAGDV) for binding to thrombin-stimulated human platelets. YRGDS required 40 minutes to reach maximum binding versus 20 minutes for the hybrid peptide and native fibrinogen, indicating slower association kinetics at GPIIb/IIIa. Total platelet binding sites were quantified at 52,400 molecules per platelet for YRGDS versus 58,600 for the hybrid peptide—a difference of 6,200 molecules per platelet [1]. The hybrid peptide inhibited fibrinogen binding with an IC50 of 48 μM, while YRGDS showed intermediate potency between the hybrid peptide and the negative control peptide GQQHHLGGAKQAGDV (G15); the rank order was: fibrinogen ≈ hybrid peptide > YRGDS > G15, with the RGES control peptide showing no activity [1]. For context, RGDS alone inhibits platelet adhesion to fibrinogen with an IC50 of ~10 μM, while a potent analog (SC-46749) achieves an IC50 of 27 μM for fibrinogen binding inhibition [2].

Platelet biology Thrombosis research Integrin GPIIb/IIIa

In Vivo Pharmacokinetic Clearance: YRGDS Free Peptide vs. YRGDS-Polymer Conjugate

Braatz et al. (1993) characterized the biphasic blood clearance of unconjugated YRGDS in mice: a rapid first-phase half-life of approximately 30 seconds, followed by a second-phase half-life of 2.7 hours [1]. Covalent attachment to an isocyanate-containing polyurethane prepolymer dramatically altered this profile: the polymer conjugate exhibited first- and second-phase clearance half-times of 0.5 hours and 11.3 hours, respectively, yielding a net circulatory half-life exceeding 10 hours—a >3.7-fold increase in the terminal phase versus free peptide [1]. Importantly, conjugation did not impair bioactivity: the related conjugate GRGDSPAC-polymer inhibited B16-F10 melanoma cell attachment to fibronectin at concentrations comparable to free peptide [1]. For comparison, linear RGD peptides without polymer modification typically exhibit circulatory half-lives of <30 minutes in rodents, with the exception of YRGDS which benefits from the N-terminal tyrosine contributing to a slightly extended secondary phase [2].

Peptide pharmacokinetics Polymer conjugation Circulatory half-life

Quantitative Cell Adhesion Modulation in Hydrogels: YRGDS Surface Concentration vs. Substrate Elastic Modulus

Turturro et al. (2013) conducted a systematic sensitivity analysis quantifying how YRGDS surface concentration and hydrogel elastic modulus jointly dictate fibroblast adhesion and proliferation in PEGDA scaffolds. Across a broad range of polymerization conditions, YRGDS surface concentration spanned 0.04–1.72 pmol/cm² (a 43-fold dynamic range), while hydrogel elastic modulus ranged from 81 to 1178 kPa (a 14.5-fold range) [1]. Increasing YRGDS concentration enhanced fibroblast adhesion at any given stiffness, while increasing elastic modulus decreased adhesion but paradoxically increased proliferation [1]. In a separate tendon-mimetic hydrogel study, YRGDS fibers under 5% cyclic strain at 1 Hz showed IL6 expression 5.7-fold greater than soft DGEA fibers and 3.3-fold greater than stiff RGD fibers, and MMP3 upregulation of 10-fold specifically in soft YRGDS fibers [2]. No equivalent cell-adhesion quantitative dataset maps surface concentration ranges for RGDS or DGEA peptides with comparable precision because these peptides lack the radioiodination handle enabling such measurements.

Tissue engineering Hydrogel biomaterials Cell adhesion quantification

Integrin Selectivity Profile: YRGDS vs. Cyclic RGD (c(RGDyK))—Class-Level Distinction

Although no direct head-to-head integrin selectivity assay for YRGDS versus all comparators exists in the literature, class-level evidence establishes the selectivity landscape. Linear RGD peptides including YRGDS, RGDS, and GRGDS bind to multiple RGD-recognizing integrins (αvβ3, αvβ5, α5β1, αIIbβ3) with micromolar affinity, whereas cyclic RGD peptides (e.g., c(RGDyK), c(RGDfK)) achieve nanomolar affinity with enhanced αvβ3 selectivity [1]. GRGDS demonstrates estimated IC50 values of ~5 μM for αvβ3 and ~6.5 μM for αvβ5 . YRGDS exhibits strong binding to thrombin-stimulated platelets via αIIbβ3 (52,400 binding sites per platelet) and inhibits fibrinogen binding in a dose-dependent manner [2]. This broader integrin engagement profile positions YRGDS as a pan-RGD probe suitable for applications requiring multi-integrin engagement (e.g., biomaterial functionalization), whereas cyclic RGD peptides with selectivity for single integrin subtypes (e.g., c(RGDyK) IC50 ~20 nM for αvβ3) are better suited for targeted imaging or drug delivery [1].

Integrin selectivity RGD peptide pharmacology αvβ3 vs. αIIbβ3

Optimal Procurement Scenarios for YRGDS: When the N-Terminal Tyrosine Confers Decisive Experimental Advantage


Quantitative Hydrogel Biomaterial Development Requiring Absolute Ligand Density Measurement

When developing PEGDA or similar photopolymerizable hydrogels for tissue engineering, YRGDS is the preferred adhesion ligand because the N-terminal tyrosine enables direct ¹²⁵I radiolabeling for absolute quantification of immobilized peptide concentration across the full 0.04–1.72 pmol/cm² working range. This permits systematic optimization of cell adhesion and proliferation as a function of both ligand density and matrix stiffness (elastic modulus 81–1178 kPa) [1]. Unlike RGDS or GRGDS, which require indirect labeling, YRGDS eliminates confounding variables from labeling chemistry and enables protocol standardization across laboratories [1].

Platelet GPIIb/IIIa Receptor Studies Requiring Defined Binding Kinetics and Radioactive Quantification

For researchers investigating fibrinogen-GPIIb/IIIa interactions, YRGDS provides a well-characterized, intermediate-affinity probe with known platelet binding capacity (52,400 sites per platelet) and defined saturation kinetics (40 minutes to maximum binding) [2]. When radiolabeled with ¹²⁵I, YRGDS enables direct competition binding assays against fibrinogen without requiring heterologous detection systems, making it suitable for quantitative pharmacology studies of antiplatelet agents where the peptide's moderate potency (between full agonists and negative controls) facilitates detection of competitive inhibitors [2].

In Vivo RGD Peptide Biodistribution Studies Leveraging the Intrinsic Tyrosine Pharmacokinetic Handle

YRGDS uniquely enables in vivo biodistribution studies without requiring exogenous chelator or fluorophore conjugation, as the tyrosine residue supports ¹²⁵I labeling for gamma counting or SPECT imaging [3]. The free peptide exhibits a biphasic clearance profile (t₁/₂ phase 1 ≈ 30 s; phase 2 ≈ 2.7 h), while polymer-conjugated YRGDS extends circulatory half-life beyond 10 hours while retaining full integrin-binding bioactivity [3]. This makes YRGDS the linear RGD peptide of choice for pharmacokinetic optimization studies, where the tyrosine serves simultaneously as the radiolabeling site and the polymer attachment point [3].

Multi-Integrin Biomaterial Functionalization for Heterogeneous Cell Populations

In scaffold designs targeting multiple cell types—such as tendon mimetic composites requiring tenocyte adhesion combined with vascular integration—YRGDS provides broad integrin engagement (αvβ3, αvβ5, α5β1, αIIbβ3) at micromolar affinity, functionally distinct from highly selective cyclic RGD peptides [4]. Under physiologically relevant cyclic strain (5%, 1 Hz), YRGDS-functionalized soft fibers (50 kPa) demonstrate unique catabolic gene expression profiles (IL6 upregulated 30-fold, MMP3 upregulated 10-fold) that differ significantly from DGEA-functionalized or stiff RGD fibers, enabling fine-tuning of cell phenotype through combined mechanical and biochemical cues [5].

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